

# Spectroscopic Profile of 1-Chloro-6-iodohexane: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-Chloro-6-iodohexane**

Cat. No.: **B110696**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **1-chloro-6-iodohexane** (CAS No. 34683-73-3), a valuable bifunctional haloalkane intermediate in organic synthesis. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for substance identification, purity assessment, and reaction monitoring in research and development settings.

## Spectroscopic Data Summary

The empirical formula for **1-chloro-6-iodohexane** is  $C_6H_{12}ClI$ , with a molecular weight of 246.52 g/mol. [1] Spectroscopic analysis confirms the structure consistent with a hexane chain substituted with a chlorine atom at one terminus and an iodine atom at the other.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

### $^1H$ NMR Data

The  $^1H$  NMR spectrum of **1-chloro-6-iodohexane** exhibits distinct signals corresponding to the different methylene groups in the hexane chain. The electron-withdrawing effects of the terminal halogen atoms cause a downfield shift for the adjacent protons.

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Integration | Assignment                                                            |
|---------------------------------|--------------|-------------|-----------------------------------------------------------------------|
| 3.54                            | Triplet      | 2H          | Cl-CH <sub>2</sub> -                                                  |
| 3.19                            | Triplet      | 2H          | I-CH <sub>2</sub> -                                                   |
| 1.78                            | Quintet      | 2H          | Cl-CH <sub>2</sub> -CH <sub>2</sub> -                                 |
| 1.83                            | Quintet      | 2H          | I-CH <sub>2</sub> -CH <sub>2</sub> -                                  |
| 1.45                            | Multiplet    | 4H          | -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> - |

### <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum confirms the presence of six unique carbon environments in the molecule.

| Chemical Shift ( $\delta$ ) ppm | Assignment                                             |
|---------------------------------|--------------------------------------------------------|
| 45.0                            | Cl-CH <sub>2</sub> -                                   |
| 33.5                            | I-CH <sub>2</sub> -CH <sub>2</sub> -                   |
| 32.5                            | Cl-CH <sub>2</sub> -CH <sub>2</sub> -                  |
| 30.5                            | I-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -  |
| 26.5                            | Cl-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> - |
| 7.0                             | I-CH <sub>2</sub> -                                    |

## Infrared (IR) Spectroscopy

The IR spectrum of **1-chloro-6-iodohexane** is characterized by absorptions corresponding to C-H stretching and bending vibrations, as well as the C-Cl and C-I stretching frequencies.

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                 |
|--------------------------------|-----------|----------------------------|
| 2938                           | Strong    | C-H Asymmetric Stretch     |
| 2860                           | Strong    | C-H Symmetric Stretch      |
| 1458                           | Medium    | CH <sub>2</sub> Scissoring |
| 728                            | Strong    | C-Cl Stretch               |
| 560                            | Medium    | C-I Stretch                |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule upon ionization. The mass spectrum of **1-chloro-6-iodohexane** shows a characteristic molecular ion peak and several fragment ions.

| m/z | Relative Intensity | Assignment                                               |
|-----|--------------------|----------------------------------------------------------|
| 246 | Low                | [M] <sup>+</sup> (Molecular Ion with <sup>35</sup> Cl)   |
| 248 | Low                | [M+2] <sup>+</sup> (Molecular Ion with <sup>37</sup> Cl) |
| 119 | Medium             | [M - I] <sup>+</sup>                                     |
| 83  | High               | [C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup>           |
| 55  | Very High          | [C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>            |
| 41  | High               | [C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>            |

## Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented above.

## NMR Spectroscopy

Sample Preparation: A solution of **1-chloro-6-iodohexane** was prepared by dissolving approximately 10-20 mg of the compound in deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.

Instrumentation and Acquisition Parameters:

- Instrument: BRUKER AC-300 Spectrometer.[\[1\]](#)
- Solvent:  $\text{CDCl}_3$ .[\[2\]](#)
- Reference: Tetramethylsilane (TMS).[\[2\]](#)
- Temperature: 297K.[\[2\]](#)
- $^1\text{H}$  NMR Parameters:
  - Pulse Angle: 30°
  - Acquisition Time: Approximately 3 seconds
  - Relaxation Delay: 1.5 seconds
  - Number of Scans: 8
- $^{13}\text{C}$  NMR Parameters:
  - Pulse Angle: 45°
  - Acquisition Time: 4 seconds
  - Relaxation Delay: No delay
  - Number of Scans: 16

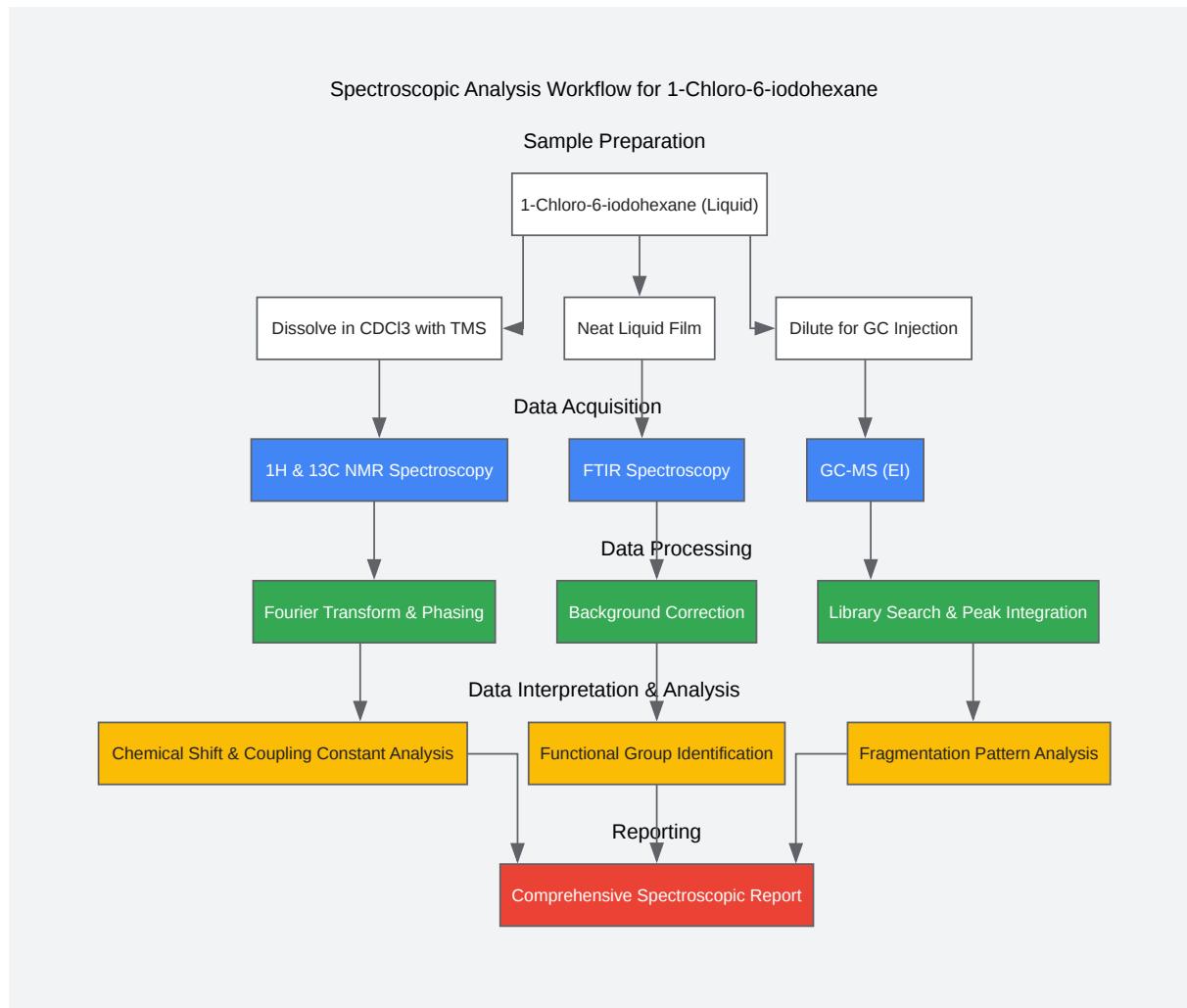
## Infrared (IR) Spectroscopy

Sample Preparation: A neat liquid sample of **1-chloro-6-iodohexane** was used for the analysis. A thin film of the liquid was placed between two potassium bromide (KBr) plates.

#### Instrumentation and Acquisition Parameters:

- Instrument: Bruker Tensor 27 FT-IR Spectrometer.[[1](#)]
- Technique: Attenuated Total Reflectance (ATR).[[1](#)]
- Spectral Range: 4000 to 400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 32 scans were co-added to improve the signal-to-noise ratio.

## Mass Spectrometry (MS)


Sample Preparation: The sample was introduced into the mass spectrometer via a gas chromatograph (GC) to ensure purity.

#### Instrumentation and Acquisition Parameters:

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
- Ionization Energy: 70 eV.[[3](#)]
- Mass Analyzer: Quadrupole.
- Scan Range: m/z 40-300.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to data interpretation for the comprehensive spectroscopic analysis of **1-chloro-6-iodohexane**.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-Chloro-6-iodohexane | C6H12ClI | CID 118713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Chloro-6-iodohexane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b110696#spectroscopic-data-for-1-chloro-6-iodohexane-nmr-ir-mass-spec>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

